Dimethyl 2-chloropyridine-3,4-dicarboxylate
Description
Dimethyl 2-chloropyridine-3,4-dicarboxylate (CAS: 521980-84-7) is a heterocyclic ester derivative with the molecular formula C₉H₈ClNO₄ and a molecular weight of 229.6171 g/mol . This compound features a pyridine ring substituted with a chlorine atom at position 2 and ester groups (-COOCH₃) at positions 3 and 2. It is primarily used in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and functional materials. The compound is provided as a research-grade chemical in concentrations ranging from 1–10 mM, with a purity exceeding 98.00%, and requires storage at -80°C (6-month stability) or -20°C (1-month stability) . Its solubility in organic solvents (e.g., DMSO) necessitates careful handling to avoid degradation during preparation .
Properties
IUPAC Name |
dimethyl 2-chloropyridine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-4-11-7(10)6(5)9(13)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIVPCNBMBAUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-chloropyridine-3,4-dicarboxylate can be synthesized through several methods. One common synthetic route involves the chlorination of dimethyl pyridine-3,4-dicarboxylate. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Oxidation: It can undergo oxidation to form more oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield dimethyl 2-aminopyridine-3,4-dicarboxylate, while reduction with LiAlH4 can produce dimethyl 2-hydroxypyridine-3,4-dicarboxylate .
Scientific Research Applications
Medicinal Chemistry Applications
Dimethyl 2-chloropyridine-3,4-dicarboxylate has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in inhibiting specific enzymes linked to various diseases.
Enzyme Inhibition
Recent studies have highlighted the compound's effectiveness as an inhibitor of certain enzymes. For instance, derivatives of this compound have been evaluated for their ability to inhibit the enzyme JMJD5, which is associated with cancer progression. The inhibition was assessed using high-throughput screening methods that measure half-maximum inhibitory concentrations (IC50) .
Antimicrobial Properties
Research has indicated that compounds derived from this compound exhibit antimicrobial properties. In one study, the compound was tested against various pathogens, demonstrating significant antibacterial activity . The structure-activity relationship (SAR) analysis revealed that modifications to the pyridine ring could enhance its efficacy against resistant strains of bacteria.
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of bioactive molecules through various coupling reactions. For example, it has been employed in Buchwald-Hartwig amination reactions to produce substituted pyridine derivatives . The optimization of reaction conditions has led to improved yields and regioselectivity in these transformations.
Development of Novel Therapeutics
The versatility of this compound allows for the development of novel therapeutics targeting different biological pathways. Its derivatives have been synthesized and tested for anti-inflammatory and anticancer activities, showcasing its potential in drug discovery .
Case Study 1: JMJD5 Inhibition
A comprehensive study focused on the inhibition of JMJD5 by this compound derivatives demonstrated their potential as anticancer agents. The research utilized a solid-phase extraction coupled with mass spectrometry to monitor enzyme activity and assess compound efficacy .
Case Study 2: Antibacterial Activity Against Resistant Strains
Another study evaluated the antibacterial activity of various derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results indicated that certain modifications to the this compound structure significantly enhanced its antimicrobial potency .
Mechanism of Action
The mechanism of action of dimethyl 2-chloropyridine-3,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and ester groups in the molecule can participate in various biochemical reactions, influencing the compound’s overall effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, dimethyl 2-chloropyridine-3,4-dicarboxylate is compared with structurally and functionally related compounds below. Key criteria include molecular structure, reactivity, solubility, and synthetic utility.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons
Structural Variations and Reactivity The chlorine substituent at position 2 in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to its non-halogenated analogue, dimethyl 3,4-pyridinedicarboxylate. This makes it a versatile intermediate for introducing additional functional groups . In contrast, dimethyl 2,5-dibromothiophene-3,4-dicarboxylate replaces the pyridine ring with a thiophene heterocycle, increasing electron-deficient character and suitability for conductive polymers .
Solubility and Stability The ester groups in this compound improve solubility in organic solvents (e.g., DMSO) compared to its carboxylic acid counterpart (2-chloropyridine-3,4-dicarboxylic acid), which is water-soluble but prone to protonation-dependent degradation . Dimethyl acetylenedicarboxylate, while structurally simpler, exhibits extreme reactivity as a dienophile, necessitating stringent safety protocols (e.g., immediate medical attention upon exposure) .
Synthetic Utility this compound is pivotal in synthesizing pyridazine derivatives (e.g., via coupling with enaminones and diazonium salts), a pathway less feasible for non-chlorinated analogues . Its brominated thiophene analogue is preferred in materials science for constructing π-conjugated systems in organic electronics .
Biological Activity
Dimethyl 2-chloropyridine-3,4-dicarboxylate (DCPD) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and applications in various fields, particularly in cancer therapy and enzyme inhibition.
Chemical Structure and Synthesis
This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. The compound can be synthesized through various methods, including metal-free reactions that yield high purity and efficiency. For instance, a simple synthesis route involves the alkylation of pyridine derivatives followed by carboxylation steps to introduce the dicarboxylate functionality .
Antitumor Activity
DCPD has shown promising antitumor properties in several studies. A notable investigation demonstrated that derivatives of 2-chloropyridine exhibited significant antiproliferative effects against gastric cancer cell lines. Specifically, compounds derived from DCPD were found to inhibit telomerase activity, a crucial enzyme in cancer cell proliferation, with an IC50 value of 2.3 μM . This suggests that DCPD could be a lead compound for developing new antitumor agents.
Enzyme Inhibition
The biological activity of DCPD is also linked to its ability to inhibit specific enzymes. Research has indicated that DCPD and its derivatives act as potent inhibitors of various 2-oxoglutarate-dependent dioxygenases (2OG oxygenases), including JMJD5 and AspH. For example, a study reported that certain C3-substituted derivatives of pyridine-2,4-dicarboxylic acid exhibited IC50 values as low as 0.03 μM against AspH, indicating strong inhibitory potential . This inhibition is significant because AspH plays a role in post-translational modifications critical for tumor progression.
The mechanisms underlying the biological activity of DCPD involve several pathways:
- Telomerase Inhibition : By inhibiting telomerase activity, DCPD may prevent cancer cells from maintaining their telomeres, thereby limiting their ability to divide indefinitely.
- Enzyme Interaction : The binding affinity of DCPD derivatives for JMJD5 suggests they may compete with natural substrates for the active site, effectively reducing enzyme activity and altering downstream signaling pathways associated with cell growth and survival.
Case Studies
- In Vitro Studies : In vitro assays showed that DCPD derivatives significantly reduced the viability of various cancer cell lines compared to controls. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G2/M phase.
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of DCPD derivatives within the active sites of target enzymes like JMJD5. These studies help in understanding how structural modifications can enhance inhibitory potency .
Comparative Analysis
| Compound | Target Enzyme | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| This compound | JMJD5 | 0.03 | Potent inhibitor |
| 2-chloropyridine derivative | Telomerase | 2.3 | Antitumor activity |
| C3-substituted derivative | AspH | ~0.03 | Enzyme inhibition |
Q & A
Basic Question: How can researchers optimize the synthesis conditions for dimethyl 2-chloropyridine-3,4-dicarboxylate?
Methodological Answer:
Optimization requires a combination of Design of Experiments (DoE) and computational screening. For example:
- Use factorial design to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors .
- Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental conditions .
- Validate via iterative feedback loops: experimental data refine computational models, improving prediction accuracy .
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC-MS for purity assessment and byproduct identification.
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .
Advanced Question: How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) for this compound?
Methodological Answer:
- Perform multi-technique validation : Cross-reference NMR, IR, and mass spectrometry to rule out instrumentation errors .
- Use solvent-dependent NMR studies to assess conformational flexibility or aggregation effects.
- Apply DFT-based chemical shift calculations to simulate expected spectra and identify discrepancies caused by solvation or tautomerism .
Advanced Question: What computational strategies are effective for studying its reaction mechanisms in cyclization or cross-coupling reactions?
Methodological Answer:
- Reaction path searches : Use automated quantum chemistry software (e.g., GRRM) to map potential energy surfaces and locate intermediates .
- Kinetic profiling : Combine experimental rate measurements with microkinetic modeling to validate proposed mechanisms .
- Machine learning : Train models on analogous pyridine dicarboxylate reactions to predict regioselectivity or side reactions .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Refer to ECHA guidelines for hazard classification (e.g., skin/eye irritation, respiratory risks) .
- Use fume hoods and PPE (gloves, lab coats) during synthesis.
- Store at +4°C in inert atmospheres to prevent hydrolysis or degradation .
Advanced Question: How can researchers design derivatives of this compound for targeted biological or catalytic applications?
Methodological Answer:
- Functional group interconversion : Replace the chloro group via nucleophilic aromatic substitution or catalytic C-H activation .
- Structure-activity relationship (SAR) studies : Use combinatorial libraries to screen substituents (e.g., ester groups, aryl rings) for desired properties .
- Docking simulations : Predict binding affinity with biological targets (e.g., enzymes) or catalytic surfaces .
Basic Question: What purification methods are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Optimize mobile phase (e.g., hexane/ethyl acetate gradients) based on polarity .
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal yield.
- Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .
Advanced Question: How can researchers address low yields in multi-step syntheses involving this compound?
Methodological Answer:
- Process analytical technology (PAT) : Monitor intermediates in real-time using inline spectroscopy (e.g., Raman) to identify bottlenecks .
- Flow chemistry : Improve heat/mass transfer and reduce side reactions in continuous reactors .
- DoE-guided optimization : Prioritize steps with the highest yield variability for refinement .
Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies :
- Stabilize formulations using antioxidants (e.g., BHT) or lyophilization for long-term storage .
Advanced Question: How can machine learning enhance the prediction of its physicochemical properties?
Methodological Answer:
- Train quantitative structure-property relationship (QSPR) models on datasets of dicarboxylate analogs to predict solubility, logP, or reactivity .
- Integrate molecular dynamics (MD) simulations to study solvent interactions and diffusion coefficients.
- Validate predictions with high-throughput robotic screening platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
